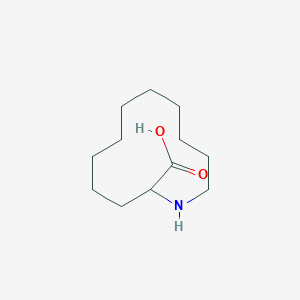
Azacyclododecane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclododecane-2-carboxylic acid is a cyclic compound containing a twelve-membered ring with one nitrogen atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Azacyclododecane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a linear precursor containing a nitrogen atom and a carboxylic acid group. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions. Another method involves the use of Grignard reagents to form the cyclic structure, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Azacyclododecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Substituted azacyclododecane derivatives
Scientific Research Applications
Azacyclododecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of azacyclododecane-2-carboxylic acid involves its ability to interact with various molecular targets. The nitrogen atom in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and interactions. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Azacyclododecane-2-carboxylic acid can be compared with other cyclic compounds containing nitrogen and carboxylic acid groups, such as:
- Azacyclononane-2-carboxylic acid
- Azacycloundecane-2-carboxylic acid
- Azacyclotridecane-2-carboxylic acid
These compounds share similar structural features but differ in ring size and the position of functional groups. This compound is unique due to its twelve-membered ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
38064-99-2 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
azacyclododecane-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c14-12(15)11-9-7-5-3-1-2-4-6-8-10-13-11/h11,13H,1-10H2,(H,14,15) |
InChI Key |
ZMOYDNNDUWHMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCNC(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
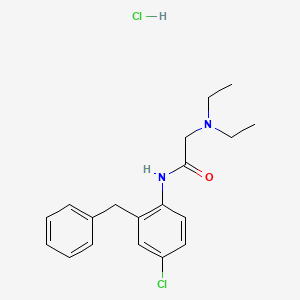


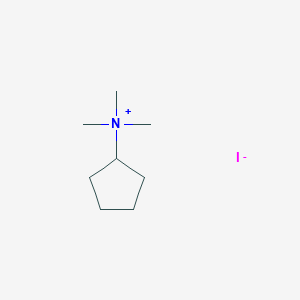

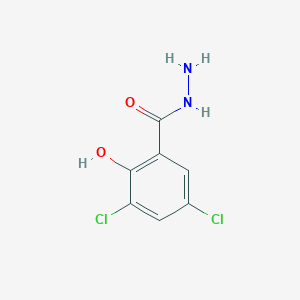


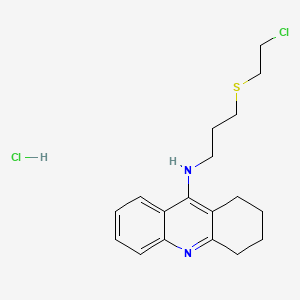
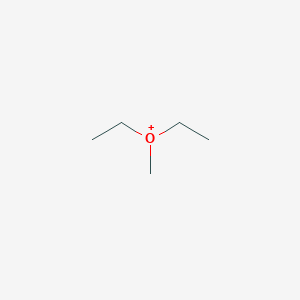
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
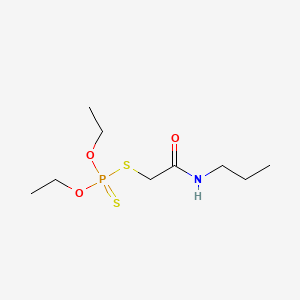
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
